tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a triazole ring and a pyrrolidine ring, which are both significant in medicinal chemistry due to their biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride and tert-butyl bromoacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can result in the formation of various alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology
In biological research, this compound is used to study the effects of triazole and pyrrolidine derivatives on various biological systems. It has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is being studied for its role in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
What sets tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate apart from similar compounds is its unique combination of the triazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H21N5O2 |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
tert-butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-5-4-8(7-17)10-14-9(6-13)15-16-10/h8H,4-7,13H2,1-3H3,(H,14,15,16) |
InChI Key |
RZVVAYORSYFXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
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